molecular formula C18H30O3 B14103144 5-Oxooctadeca-6,8-dienoic acid

5-Oxooctadeca-6,8-dienoic acid

Katalognummer: B14103144
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: YVWMHFYOIJMUMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6E,8Z)-5-Oxo-6,8-octadecadienoic acid is a long-chain fatty acid derivative characterized by the presence of a conjugated diene system and a keto group at the fifth carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6E,8Z)-5-Oxo-6,8-octadecadienoic acid typically involves the oxidation of (6E,8Z)-octadecadienoic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the fifth carbon position.

Industrial Production Methods: Industrial production of (6E,8Z)-5-Oxo-6,8-octadecadienoic acid may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: (6E,8Z)-5-Oxo-6,8-octadecadienoic acid can undergo further oxidation to form more complex oxo derivatives.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the keto group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of higher oxo derivatives.

    Reduction: Formation of (6E,8Z)-5-hydroxy-6,8-octadecadienoic acid.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(6E,8Z)-5-Oxo-6,8-octadecadienoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (6E,8Z)-5-Oxo-6,8-octadecadienoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating cellular responses and signaling pathways. The presence of the keto group and conjugated diene system allows it to participate in redox reactions and influence oxidative stress responses in cells.

Vergleich Mit ähnlichen Verbindungen

    (6E,8Z,11Z,14Z)-5-Oxo-6,8,11,14-eicosatetraenoic acid: Another oxo fatty acid with a similar structure but with additional double bonds.

    (6E,8Z,11Z,14Z,17Z)-5-Oxo-6,8,11,14,17-eicosapentaenoic acid: Contains more double bonds and is involved in different biological pathways.

Uniqueness: (6E,8Z)-5-Oxo-6,8-octadecadienoic acid is unique due to its specific structure, which confers distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C18H30O3

Molekulargewicht

294.4 g/mol

IUPAC-Name

5-oxooctadeca-6,8-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14H,2-9,13,15-16H2,1H3,(H,20,21)

InChI-Schlüssel

YVWMHFYOIJMUMN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC=CC=CC(=O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.